
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride): is a deuterated derivative of Alfuzosin, an alpha-1 adrenergic antagonist. This compound is primarily used in research settings, particularly in the study of alpha-1 adrenergic receptors and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic enrichment required for research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the furan ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions, especially nucleophilic substitutions, can take place at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are commonly employed.
Major Products Formed:
Oxidation: Oxidized quinazoline derivatives.
Reduction: Reduced furan analogs.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Benign Prostatic Hyperplasia (BPH)
- Mechanism of Action : Alfuzosin acts by selectively blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to relaxation of these muscles, improving urinary flow and alleviating symptoms associated with BPH .
- Clinical Efficacy : Studies indicate that sustained-release formulations of alfuzosin significantly improve urinary symptoms and flow rates compared to placebo. For instance, a clinical trial involving 390 men demonstrated a notable increase in maximum flow rate and a reduction in urinary symptom scores when treated with sustained-release alfuzosin .
2. Research in Urological Disorders
- Exploration of Alternative Formulations : The development of 2,3,4,5-Tetradehydro Alfuzosin-d3 allows researchers to explore various formulations and dosages to optimize therapeutic outcomes. This includes investigating its pharmacokinetics and pharmacodynamics in different patient populations, including those with cardiovascular comorbidities .
- Comparative Studies : Research comparing the efficacy of 2,3,4,5-Tetradehydro Alfuzosin-d3 with other alpha-blockers or combination therapies can provide insights into its relative effectiveness and safety profile .
Analytical Applications
1. Metabolic Studies
- Tracing Metabolites : The deuterated form of alfuzosin (Alfuzosin-d3) serves as a valuable tool in metabolic studies. It allows for precise tracking of drug metabolism and disposition in biological systems using mass spectrometry techniques .
- Pharmacokinetic Profiling : Researchers can utilize 2,3,4,5-Tetradehydro Alfuzosin-d3 to study the absorption, distribution, metabolism, and excretion (ADME) properties of alfuzosin derivatives under various conditions.
Safety and Tolerability Research
1. Adverse Effects Monitoring
- Long-term Safety Profiles : Investigating the long-term safety of 2,3,4,5-Tetradehydro Alfuzosin-d3 can help identify any potential adverse effects associated with extended use. Clinical trials have shown that alfuzosin has a favorable safety profile; however, ongoing research is essential to confirm these findings for its derivatives .
- Patient Tolerability Studies : Assessing tolerability among different demographics can reveal variations in response to treatment and inform personalized medicine approaches.
Case Studies
Mechanism of Action
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Alfuzosin: The parent compound, used in the treatment of benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist with similar therapeutic applications.
Doxazosin: An alpha-1 adrenergic antagonist used for both benign prostatic hyperplasia and hypertension.
Uniqueness: 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings, particularly in the study of drug metabolism and receptor interactions .
Biological Activity
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is a derivative of alfuzosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). This compound has garnered attention for its potential therapeutic effects and unique pharmacological properties. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
Alfuzosin and its derivatives, including 2,3,4,5-Tetradehydro Alfuzosin-d3, exert their effects by selectively antagonizing the alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This action leads to smooth muscle relaxation , which alleviates urinary symptoms associated with BPH such as difficulty in urination and increased urinary frequency .
Pharmacokinetics
The pharmacokinetic profile of 2,3,4,5-Tetradehydro Alfuzosin-d3 is expected to mirror that of alfuzosin:
- Absorption : The compound is rapidly absorbed following oral administration. The bioavailability of alfuzosin is reported to be around 49% under fed conditions .
- Distribution : It has a volume of distribution (Vd) of approximately 3.2 L/kg and shows high tissue affinity for prostatic tissues .
- Metabolism : The compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes. Only about 11% is excreted unchanged in urine; the majority is eliminated as metabolites in feces .
- Half-life : The elimination half-life of alfuzosin is around 5 to 8 hours .
Clinical Studies
Numerous clinical trials have evaluated the efficacy of alfuzosin in treating BPH. For instance:
- A study involving 839 men over two years demonstrated significant improvements in lower urinary tract symptoms (LUTS), with a notable reduction in the International Prostate Symptom Score (IPSS) by an average of 7 points (38.5% improvement) after treatment with alfuzosin 10 mg daily .
- Another randomized controlled trial showed that alfuzosin significantly increased urine peak flow rate (Qmax) by 30% after the first dose and reduced detrusor pressure and residual urine volume .
Case Studies
A case study involving patients with chronic heart failure indicated that alfuzosin did not significantly alter pharmacokinetics or safety profiles compared to patients without heart failure. This suggests a favorable safety profile for patients with comorbidities .
Comparative Analysis
The following table summarizes key pharmacological parameters of 2,3,4,5-Tetradehydro Alfuzosin-d3 compared to standard alfuzosin:
Parameter | Alfuzosin | 2,3,4,5-Tetradehydro Alfuzosin-d3 |
---|---|---|
Mechanism | Alpha-1 antagonist | Alpha-1 antagonist |
Bioavailability | ~49% | TBD |
Volume of Distribution | ~3.2 L/kg | TBD |
Metabolism | Hepatic via CYP3A4 | TBD |
Elimination Half-Life | 5-8 hours | TBD |
Clinical Indications | BPH | Research applications |
Properties
Molecular Formula |
C19H24ClN5O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
InChI Key |
LYASKMMJFCEPIG-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Canonical SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.